Home > Products > Screening Compounds P78282 > [(3-Fluorophenyl)methyl]urea
[(3-Fluorophenyl)methyl]urea - 1039852-38-4

[(3-Fluorophenyl)methyl]urea

Catalog Number: EVT-1742052
CAS Number: 1039852-38-4
Molecular Formula: C8H9FN2O
Molecular Weight: 168.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Example 1: Synthesis of thiazolo[5,4‐d]pyrimidine derivatives involved reacting a thiazolo[5,4‐d]pyrimidine scaffold with various isocyanates, including those containing the [(3-Fluorophenyl)methyl]urea moiety. []
  • Example 2: In the discovery of a motilin receptor agonist, the synthesis involved a multi-step process ultimately coupling an acid containing the [(3-Fluorophenyl)methyl]amine moiety with a piperidine derivative. []
  • Example 3: Synthesis of 3-Aryl-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives involved reacting 3-(4-Methoxyphenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-amine with appropriate arylisocyanates in dry benzene. []
Molecular Structure Analysis
  • Example 1: X-ray diffraction analysis of 1-(4-Fluorophenyl)-3-{4-[(5-methyl-2-phenyl[1,3]thiazolo[5,4‐d]pyrimidin‐7‐yl)amino]phenyl}urea (19g) confirmed its structure and provided insights into its spatial arrangement. []
  • Example 2: In the development of GDC-0994 (22), an ERK1/2 inhibitor, structural information contributed to understanding its binding interactions with the target protein. []
  • Example 3: Crystallographic studies on (E)-2-[((3-fluorophenyl)imino)methyl]-4-nitrophenol, containing the [(3-Fluorophenyl)methyl] substructure, revealed its conformation and intermolecular interactions. []
  • Example 4: Crystal structure analysis of N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide, another derivative, provided details about its three-dimensional structure. []
Chemical Reactions Analysis
  • Example 1: In the synthesis of 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, a [(3-Fluorophenyl)methyl]urea derivative underwent an unexpected ring closure reaction in the presence of sulfuric acid. []
Mechanism of Action
  • Example 1: 1-(4-Fluorophenyl)-3-{4-[(5-methyl-2-phenyl[1,3]thiazolo[5,4‐d]pyrimidin‐7‐yl)amino]phenyl}urea (19g) exhibited anti-angiogenic effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial factor in angiogenesis. []
  • Example 2: N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide induced apoptosis in human breast cancer cells by stimulating oxidative stress and inhibiting the Notch-Akt signaling pathway. []
  • Example 3: 1-(3-Fluorophenyl)-5-methyl-2-(1H)-pyridone was studied for its inhibitory effects on hepatic stellate cell proliferation, suggesting potential antifibrotic activity. []
Applications
  • Angiogenesis Inhibitors: Thiazolo[5,4‐d]pyrimidine derivatives containing the [(3-Fluorophenyl)methyl]urea moiety demonstrated potent inhibitory activity against human umbilical vein endothelial cells (HUVEC), suggesting potential as anti-cancer agents. []
  • Acetylcholinesterase Inhibitors: TAK-802, a [(3-Fluorophenyl)methyl]amine derivative, exhibited potent acetylcholinesterase inhibitory activity, indicating potential for treating voiding dysfunction. []
  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: BMS-599626, a pyrrolo[2,1-f][1,2,4]triazine-6-carbamate derivative containing the [(3-Fluorophenyl)methyl] substructure, showed potent inhibitory activity against EGFR, a target for cancer therapy. []
  • FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors: 1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (18b) demonstrated potent FLT3 inhibitory activity and showed promise in a psoriatic animal model, suggesting potential for treating psoriasis. []
  • Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitors: GDC-0994 (22), a pyridinone derivative, emerged as a potent and orally bioavailable ERK1/2 inhibitor, highlighting its potential for targeting cancers driven by the RAS/RAF/MEK/ERK signaling pathway. []
  • Orexin Receptor Antagonists: (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006) displayed potent orexin receptor antagonism and demonstrated efficacy in regulating sleep parameters in mice, suggesting potential for treating sleep disorders. []
  • Dopamine Transporter (DAT) Inhibitors: Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, incorporating the [(3-Fluorophenyl)methyl] substructure, led to compounds with improved metabolic stability and atypical DAT inhibitor profiles, presenting potential for treating psychostimulant use disorders. []
  • Motilin Receptor Agonists: N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) emerged as a potent and selective motilin receptor agonist, demonstrating promising pharmacokinetic profiles and potential for treating gastrointestinal disorders. []
  • X-Linked and Cellular Inhibitor of Apoptosis Proteins (IAPs) Antagonists: 1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1 H,2 H,3 H-pyrrolo[3,2- b]pyridin-1-yl)-2-[(2 R,5 R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660) showed potent antagonism of IAPs, critical regulators of apoptosis, and entered clinical trials as a potential anticancer agent. []
  • Cannabinoid CB1 Receptor Inverse Agonists: (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), a benzhydryl piperazine analog containing the [(3-Fluorophenyl)methyl] substructure, exhibited CB1 inverse agonism, highlighting its potential for developing peripherally active antiobesity agents with reduced psychiatric side effects. []

1-(4-Fluorophenyl)-3-{4-[(5-methyl-2-phenyl[1,3]thiazolo[5,4-d]pyrimidin-7-yl)amino]phenyl}urea

    Compound Description: This compound is a thiazolo[5,4-d]pyrimidine derivative investigated for its angiogenesis inhibitory activity. It demonstrated potent inhibitory effects on human umbilical vein endothelial cell (HUVEC) proliferation with an IC50 value of 12.8 μM .

1-(3-Fluorophenyl)-3-{4-[(5-methyl-2-phenyl[1,3]thiazolo[5,4-d]pyrimidin-7-yl)amino]phenyl}urea

    Compound Description: This compound is another thiazolo[5,4-d]pyrimidine derivative studied alongside the previous compound for its anti-angiogenic properties. It exhibited even more potent inhibitory activity against HUVEC proliferation with an IC50 value of 5.3 μM, and it also inhibited HUVEC migration .

O-((Ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine

    Compound Description: This compound represents a ferrocenyl analog designed by replacing a phenyl group in a diaryl hydroxylamine scaffold with a ferrocenyl moiety. Diaryl hydroxylamines are recognized for their potential to inhibit enzymes in the kynurenine pathway, often implicated in cancer .

1,3-bis(3-fluorophenyl)urea

    Compound Description: This compound is a symmetrical diphenylurea that exhibits polymorphism, a phenomenon where a compound can exist in multiple crystal forms . This characteristic is relevant in pharmaceutical development as different polymorphs can have different physicochemical properties.

Properties

CAS Number

1039852-38-4

Product Name

[(3-Fluorophenyl)methyl]urea

IUPAC Name

(3-fluorophenyl)methylurea

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

InChI

InChI=1S/C8H9FN2O/c9-7-3-1-2-6(4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)

InChI Key

KMDBYQHBKWOBMN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CNC(=O)N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.